tert-Butyl (1-methoxy-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-yl)carbamate
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Overview
Description
tert-Butyl (1-methoxy-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-yl)carbamate: is a complex organic compound that features a tert-butyl carbamate group, a methoxy group, and a dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-methoxy-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-yl)carbamate typically involves multiple steps starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1-methoxy-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile functionalization, making it valuable in organic synthesis .
Biology and Medicine
In biological and medical research, this compound can be used as a precursor for the development of pharmaceuticals. Its ability to undergo various chemical transformations makes it a useful intermediate in drug synthesis .
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of tert-Butyl (1-methoxy-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-yl)carbamate involves its interaction with various molecular targets. The dioxaborolane group can participate in boron-mediated reactions, while the carbamate and methoxy groups can undergo hydrolysis and oxidation, respectively . These interactions can lead to the formation of reactive intermediates that further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure due to the presence of the dioxaborolane group.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Shares the tert-butyl and dioxaborolane moieties.
tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: Contains similar functional groups and is used in similar applications
Uniqueness
What sets tert-Butyl (1-methoxy-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-yl)carbamate apart is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its stability and reactivity make it a versatile compound in both research and industrial settings .
Properties
IUPAC Name |
tert-butyl N-[1-methoxy-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34BNO6/c1-19(2,3)27-18(24)23-16(13-25-8)14-26-17-11-9-15(10-12-17)22-28-20(4,5)21(6,7)29-22/h9-12,16H,13-14H2,1-8H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPESBHWXBITNHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(COC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34BNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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